6-[(tert-butyldimethylsilyl)oxy]-1H-indole
CAS No.: 106792-41-0
Cat. No.: VC20745795
Molecular Formula: C14H21NOSi
Molecular Weight: 247.41 g/mol
* For research use only. Not for human or veterinary use.
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole - 106792-41-0](/images/no_structure.jpg)
CAS No. | 106792-41-0 |
---|---|
Molecular Formula | C14H21NOSi |
Molecular Weight | 247.41 g/mol |
IUPAC Name | tert-butyl-(1H-indol-6-yloxy)-dimethylsilane |
Standard InChI | InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 |
Standard InChI Key | DXVRGWFZTYZCFD-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2 |
Fundamental Characteristics and Properties
6-[(tert-butyldimethylsilyl)oxy]-1H-indole is characterized by its indole core with a silyl ether functionality at the 6-position. The compound has a molecular formula of C14H21NOSi and a molecular weight of 247.41 g/mol. The structure consists of a bicyclic framework with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with the tert-butyldimethylsilyl group attached to the oxygen at position 6 of the indole scaffold.
Chemical Structure and Identifiers
The compound's structure can be represented in various chemical notations, as shown in the table below:
Property | Value |
---|---|
IUPAC Name | tert-butyl-(1H-indol-6-yloxy)-dimethylsilane |
Molecular Formula | C14H21NOSi |
Molecular Weight | 247.41 g/mol |
CAS Number | 106792-41-0 |
InChI | InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3 |
InChI Key | DXVRGWFZTYZCFD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)Si(C)OC1=CC2=C(C=C1)C=CN2 |
Synthetic Approaches
Standard Synthetic Routes
The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole typically involves the protection of the hydroxyl group on the indole ring. This is commonly achieved through a silylation reaction where 6-hydroxy-1H-indole is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.
Reaction Conditions
A typical synthesis procedure involves the following components and conditions:
Component | Role |
---|---|
6-hydroxy-1H-indole | Starting material |
TBDMSCl | Silylating agent |
Imidazole or pyridine | Base catalyst |
DMF or THF | Solvent |
Room temperature | Typical reaction temperature |
Inert atmosphere (e.g., nitrogen or argon) | Reaction environment |
The reaction generally proceeds through nucleophilic attack of the deprotonated hydroxyl group on the silicon atom of TBDMSCl, resulting in the formation of the silyl ether bond. The success of this reaction is often dependent on maintaining anhydrous conditions, as moisture can lead to hydrolysis of both the reagent and the product.
Purification Techniques
After synthesis, purification typically involves:
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Dilution with an organic solvent (e.g., ethyl acetate)
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Washing with water to remove DMF if used
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Drying over anhydrous sodium sulfate
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Concentrating under reduced pressure
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Purification by column chromatography using an appropriate solvent system
Chemical Reactivity
Types of Reactions
6-[(tert-butyldimethylsilyl)oxy]-1H-indole can participate in various chemical transformations, capitalizing on both the reactivity of the indole nucleus and the properties of the silyl ether group. Key reactions include:
Reaction Type | Description |
---|---|
Electrophilic Substitution | Predominantly at C-3 position of indole |
N-Functionalization | Reactions at the indole nitrogen |
Deprotection | Removal of TBDMS group to restore hydroxyl functionality |
Oxidation | Transformations of the indole ring |
Reduction | Modifications of the indole scaffold |
Deprotection Conditions
The TBDMS group can be selectively removed under specific conditions:
-
Tetra-n-butylammonium fluoride (TBAF) in THF
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Hydrofluoric acid (HF) in pyridine
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Mild acidic conditions (e.g., acetic acid in water/THF mixtures)
These deprotection methods offer varying degrees of selectivity and compatibility with other functional groups that might be present in more complex molecular architectures.
Applications in Organic Synthesis
Role as a Protected Building Block
In organic synthesis, 6-[(tert-butyldimethylsilyl)oxy]-1H-indole serves as a valuable building block for constructing more complex indole derivatives. The protection of the hydroxyl group allows chemists to perform selective transformations on other parts of the molecule without interference from the hydroxyl functionality.
Importance in Multi-Step Syntheses
The compound's utility in multi-step syntheses stems from several advantages:
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The TBDMS group's stability under various reaction conditions
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Selective deprotection possibilities
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The ability to direct further functionalizations
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Enhanced solubility in organic solvents compared to the unprotected hydroxyl compound
Application Examples
Examples of synthetic applications include the preparation of:
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Functionalized indoles for pharmaceutical research
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Indole-based natural product analogues
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Building blocks for heterocyclic chemistry
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Precursors for cross-coupling reactions
Biological Activity and Research Applications
Research Findings
Studies have investigated the potential applications of related indole derivatives in several therapeutic areas:
Therapeutic Area | Findings |
---|---|
Pain Management | Some indole derivatives have demonstrated analgesic properties, particularly in models of visceral pain |
Anticonvulsant Activity | Certain indole-based compounds have shown promise as anticonvulsant agents |
Antioxidant Activity | Research indicates significant free radical scavenging capabilities in some indole derivatives |
Antimicrobial Effects | In vitro studies have revealed inhibitory action against various bacterial strains |
Anti-inflammatory Properties | Reduced inflammation markers have been observed in animal models |
Mechanism of Action Studies
The biological activity of indole derivatives is often attributed to several mechanisms:
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Free radical scavenging properties
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Membrane disruption in bacterial cells
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Modulation of cytokine signaling pathways
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Interaction with specific cellular receptors
Comparative Analysis with Similar Compounds
Related Silylated Compounds
6-[(tert-butyldimethylsilyl)oxy]-1H-indole belongs to a family of silylated indole derivatives. A comparative analysis with related compounds helps understand its distinctive features:
Advantages and Limitations
When compared to other protected indole derivatives, 6-[(tert-butyldimethylsilyl)oxy]-1H-indole offers specific advantages and limitations:
Advantages:
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TBDMS group provides robust protection under basic and moderately acidic conditions
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Selective deprotection can be achieved using fluoride sources
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Enhanced solubility in organic solvents compared to unprotected indoles
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Compatible with many organometallic reagents
Limitations:
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Sensitive to strong acidic conditions
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More sterically hindered than smaller protecting groups
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May require anhydrous conditions for storage and handling
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More expensive than simpler protecting groups
Synthesis and Characterization Techniques
Analytical Methods
Various analytical techniques are employed to characterize 6-[(tert-butyldimethylsilyl)oxy]-1H-indole and confirm its structure:
Technique | Application |
---|---|
NMR Spectroscopy | Structural confirmation, particularly 1H and 13C NMR |
Mass Spectrometry | Molecular weight determination and fragmentation pattern analysis |
IR Spectroscopy | Functional group identification |
HPLC | Purity assessment |
X-ray Crystallography | Definitive structural determination if crystalline |
Spectroscopic Characteristics
Expected key spectroscopic features include:
-
1H NMR signals for indole N-H, aromatic protons, and characteristic singlets for tert-butyl and dimethylsilyl groups
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13C NMR showing typical indole carbon signals and silyl carbon signals
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IR absorption bands for N-H stretching, aromatic C=C stretching, and Si-O stretching
Current Research and Future Perspectives
Recent Developments
Recent research involving 6-[(tert-butyldimethylsilyl)oxy]-1H-indole and related compounds has focused on:
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Development of more efficient and selective synthetic routes
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Application in the synthesis of biologically relevant indole derivatives
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Exploration of new reaction conditions compatible with the silyl ether functionality
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Integration into the synthesis of complex natural products
Future Research Directions
Potential future research directions include:
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Investigation of catalytic methods for functionalization of the protected indole
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Development of one-pot protection-functionalization sequences
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Application in flow chemistry and automated synthesis
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Exploration of new biological targets for derivatives synthesized from this building block
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